molecular formula C24H18O5 B2774602 methyl 4-(((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)methyl)benzoate CAS No. 329704-63-4

methyl 4-(((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)methyl)benzoate

Cat. No. B2774602
CAS RN: 329704-63-4
M. Wt: 386.403
InChI Key: IPVGKLGXVNVFSI-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several synthesis procedures exist for coumarin derivatives, including methyl 4-(((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)methyl)benzoate . One method involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at room temperature .


Chemical Reactions Analysis

The compound can participate in various chemical reactions, including acylation, cyclization, and other transformations. For instance, it can undergo O-acylation reactions to form related derivatives .

Scientific Research Applications

Synthesis and Material Applications

The synthesis of methyl 4-(((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)methyl)benzoate and its derivatives has been explored in various scientific research contexts, demonstrating its utility in the production of pharmaceutically relevant compounds, mesomorphic materials, and functionalized polymers.

  • Pharmaceutical Compound Synthesis : An iron-catalyzed benzylation method has been developed for 1,3-dicarbonyl compounds, including 4-hydroxycoumarin, to produce pharmaceutically interesting compounds such as Phenprocoumon. This method yields products in good to excellent yield under mild conditions, highlighting the potential of this compound derivatives in drug synthesis (Kischel et al., 2007).

  • Mesomorphic Material Development : Research into 1,3,4-oxadiazole derivatives, including methyl 4-(4-(5-(4-(alkoxy)phenyl)-1,3,4-oxadiazol-2-yl)phenylethynyl)benzoate, has shown these compounds exhibit unique mesophases. Cholesteric mesophases with wide temperature ranges and smectic A mesophases have been observed, indicating the applicability of these derivatives in liquid crystal technology (Han et al., 2010).

  • Functionalized Polymers and Photoluminescence : The synthesis and characterization of polymers incorporating azobenzene, coumarine, and fluorescein units, including terthienyl based monomers, have been studied for their electrochemical and optical properties. These polymers exhibit multicolored electrochromism and are potential candidates for applications in electrochromic devices and optical storage (Yigit et al., 2014).

Advanced Material Synthesis

  • Advanced Material Synthesis : Research on Schiff base/ester liquid crystals has revealed the influence of different lateral substituents on mesophase behavior, stability, and DFT calculations. These studies contribute to the understanding of how molecular modifications affect liquid crystal properties and their potential applications in displays and sensors (Ahmed et al., 2019).

  • Sensing and Detection Applications : A study on coumarin–triazole derivatives has demonstrated their application as fluorescence sensors for detecting iron(III) ions. These compounds show high sensitivity and selectivity, indicating their utility in environmental monitoring and analytical chemistry (Joshi et al., 2015).

Mechanism of Action

Target of Action

The primary targets of the compound “methyl 4-{[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoate” are currently unknown. This compound is part of a collection of rare and unique chemicals provided to early discovery researchers

Mode of Action

Some related compounds have been shown to inhibit the denaturation of proteins, suggesting potential for anti-inflammatory activity .

Result of Action

Some related compounds have shown potential for anti-inflammatory activity , but the specific effects of this compound need to be studied further.

properties

IUPAC Name

methyl 4-[(2-oxo-4-phenylchromen-7-yl)oxymethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18O5/c1-27-24(26)18-9-7-16(8-10-18)15-28-19-11-12-20-21(17-5-3-2-4-6-17)14-23(25)29-22(20)13-19/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPVGKLGXVNVFSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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